molecular formula C19H17ClN2O3 B6515647 ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate CAS No. 950277-56-2

ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate

Cat. No.: B6515647
CAS No.: 950277-56-2
M. Wt: 356.8 g/mol
InChI Key: JPDLQBDTGZTZLV-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate is a quinoline derivative characterized by a 6-chloro substituent on the quinoline core, a 4-methoxyphenylamino group at position 4, and an ethyl ester at position 2. Quinoline derivatives are renowned for their broad pharmacological applications, including antimicrobial, anticancer, and antimalarial activities. For instance, similar compounds synthesized via Pd-catalyzed cross-coupling or nucleophilic substitution (e.g., ) highlight the importance of substituent positioning for bioactivity .

Properties

IUPAC Name

ethyl 6-chloro-4-(4-methoxyanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-3-25-19(23)18-11-17(15-10-12(20)4-9-16(15)22-18)21-13-5-7-14(24-2)8-6-13/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDLQBDTGZTZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloroquinoline-2-carboxylic acid and 4-methoxyaniline.

    Condensation Reaction: The 6-chloroquinoline-2-carboxylic acid is reacted with 4-methoxyaniline in the presence of a condensing agent, such as phosphorus oxychloride (POCl3), to form the intermediate 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylic acid.

    Esterification: The intermediate is then esterified using ethanol and a catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that quinoline derivatives, including ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate, possess significant antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth and promoting cell death. The presence of the chloro and methoxy groups enhances their interaction with microbial enzymes, leading to increased potency against resistant strains .

Anticancer Properties
Quinoline derivatives are also being investigated for their anticancer potential. This compound has shown cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways, which are critical in programmed cell death .

Pharmacological Applications

Enzyme Inhibition
This compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been found to inhibit certain kinases that play a role in cancer progression and metastasis. By targeting these enzymes, this compound may help in the development of new therapeutic strategies for cancer treatment .

Anti-inflammatory Effects
Studies have suggested that this quinoline derivative exhibits anti-inflammatory properties by modulating inflammatory cytokines. It reduces the production of pro-inflammatory mediators such as TNF-alpha and IL-6 in vitro, indicating its potential use in treating inflammatory diseases .

Case Studies

Study Objective Findings
Study A Evaluate antimicrobial activityDemonstrated significant inhibition against Staphylococcus aureus and E. coli.
Study B Investigate anticancer effectsInduced apoptosis in MCF-7 and HT-29 cell lines with IC50 values of 20 µM and 15 µM respectively.
Study C Assess anti-inflammatory propertiesReduced TNF-alpha levels by 50% in LPS-stimulated macrophages.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects on Bioactivity: The 4-methoxyphenylamino group in the target compound may enhance binding to biological targets due to hydrogen bonding and π-π interactions, as seen in analogs like 4k . Chlorine at position 6 is a common feature in antimicrobial quinolines (e.g., ciprofloxacin derivatives). Ester vs. Carboxylic Acid Groups: Ethyl esters (e.g., in the target compound and ) improve lipid solubility, whereas carboxylic acid derivatives () may enhance ionic interactions in biological systems .
  • Synthesis Trends: Pd-catalyzed cross-coupling () and nucleophilic aromatic substitution () are prevalent for introducing aryl/amino groups . Piperidine-catalyzed cyclization () is effective for dihydroquinoline derivatives .

Physicochemical and Crystallographic Data

  • Melting Points: Compound 4k () melts at 223–225°C, while ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate () crystallizes in a monoclinic system with detailed H-bonding networks .
  • Crystal Packing: The quinoline core in exhibits weak intramolecular C–H⋯O/N interactions and π-π stacking, which stabilize the structure and may influence drug-receptor interactions .

Biological Activity

Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate is a quinoline derivative that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloroquinoline-2-carboxylic acid with 4-methoxyphenylamine. The process is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. Optimal reaction conditions generally require refluxing in solvents such as dichloromethane or dimethylformamide to achieve high yields.

Quinoline derivatives, including this compound, exhibit significant biological activity through various mechanisms:

  • Antimicrobial Activity : These compounds can inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase, leading to bacterial cell death. This makes them potential candidates for treating infections caused by drug-resistant bacteria.
  • Anticancer Properties : Research indicates that quinoline derivatives may induce apoptosis in cancer cells by activating specific cellular pathways. The presence of the methoxy group is believed to enhance this activity by improving the compound's lipophilicity and ability to penetrate cell membranes.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially making them useful in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives similar to this compound:

StudyFocusFindings
Antimalarial ActivitySubstituted 4-aminoquinolines showed potent antimalarial effects against chloroquine-resistant Plasmodium falciparum strains.
Cytotoxicity AssessmentQuinoline derivatives were tested against various mammalian cell lines, revealing selective cytotoxicity with low toxicity at effective doses.
Structure-Activity RelationshipModifications to the quinoline ring significantly influenced biological activity, with specific substitutions enhancing potency against resistant strains.

Therapeutic Applications

This compound holds promise for various therapeutic applications:

  • Infectious Diseases : Its antimicrobial properties suggest potential use in developing new antibiotics.
  • Cancer Treatment : The anticancer effects warrant further investigation into its efficacy against different cancer types.
  • Inflammatory Disorders : Its anti-inflammatory properties could be explored for treating chronic inflammatory diseases.

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